Stereochemical Purity: Defined (R,R) Chemistry vs. Meso/Generic DTT-Ac
CAS 59051-95-5 is explicitly assigned as the (R*,R*)-isomer (Ethanethioic acid, S1,S1'-[(2R,3R)-2,3-bis(acetyloxy)-1,4-butanediyl] ester) . The generic DTT-Ac (CAS 37180-63-5) is designated as the (R*,S*)-isomer . This stereochemical difference dictates the chiral identity of the dithiol released upon hydrolysis: active (R,R)-DTT versus inactive meso-DTT. No comparable homochiral alternative with identical protecting groups is reported.
| Evidence Dimension | Stereochemistry (C2, C3) of the 2,3-diacetoxybutane scaffold |
|---|---|
| Target Compound Data | (R,R) – absolute configuration (S,S according to CIP for the 2,3-diacetoxy groups) |
| Comparator Or Baseline | Generic DTT-Ac (CAS 37180-63-5): (R,S)/meso configuration |
| Quantified Difference | Complete stereochemical divergence: one enantiomerically pure, one meso |
| Conditions | CAS registry and IUPAC nomenclature assignments |
Why This Matters
For applications requiring chiral induction or stereospecific recognition (e.g., asymmetric catalysis, chiral chromatography, or stereospecific enzyme assays), only the (R,R)-isomer provides the correct spatial presentation of functional groups.
- [1] CAS Registry 59051-95-5: Ethanethioic acid, S1,S1'-[(2R,3R)-2,3-bis(acetyloxy)-1,4-butanediyl] ester. View Source
- [2] NCBI MeSH Supplementary Concept: dithiothreitol tetraacetate. Registry Number: 37180-63-5 (RN refers to the (R*,S*)-isomer). View Source
